2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride
Description
2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core. Key structural attributes include:
- Core structure: A pyrrolo[3,4-c]pyrazole system, comprising a five-membered pyrrole ring fused to a pyrazole ring at positions 3 and 4 .
- Substituents: A methyl group at position 2 and a carboxylic acid group at position 3, with the compound existing as a hydrochloride salt .
- Molecular formula: Estimated as C₈H₁₀ClN₃O₂ (assuming monohydrochloride form) based on nomenclature and structural analogs in and .
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing complex molecules with tailored pharmacokinetic properties .
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-10-6(7(11)12)4-2-8-3-5(4)9-10;/h8H,2-3H2,1H3,(H,11,12);1H |
InChI Key |
XOFSTIILKKLZCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCC2=N1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of diethyl acetylenedicarboxylate with arylhydrazines to form the key intermediates, which are then further processed to generate the desired compound . Another approach includes the use of cycloaddition reactions and direct C-H arylation . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-methyl-2H,4H,5H,6H-pyrrolo[3,
Biological Activity
2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 211.09 g/mol. It is characterized by the following structural features:
| Property | Details |
|---|---|
| IUPAC Name | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine; dihydrochloride |
| PubChem CID | 121553094 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Research indicates that this compound may interact with specific molecular targets within cellular pathways. Its mechanism primarily involves modulation of enzyme activity and receptor interactions that influence various biochemical pathways.
- Aryl Hydrocarbon Receptor (AhR) Antagonism : The compound has shown potential as an antagonist of the AhR pathway, which is crucial in mediating toxic responses to environmental pollutants like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin). Studies have demonstrated that it can prevent TCDD-induced toxicity by blocking AhR activation and subsequent gene expression related to cytochrome P450 enzymes .
- Antiproliferative Activity : In vitro studies have indicated that this compound exhibits antiproliferative effects against various human tumor cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrolo structure can enhance its cytotoxicity .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the antiproliferative effects of various derivatives found that compounds similar to 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole exhibited significant growth inhibition in cancer cell lines. The most potent derivatives were noted for their ability to induce apoptosis in cancer cells .
- Neuroprotective Effects : Research has suggested potential neuroprotective properties of this compound in models of neurodegeneration. By modulating inflammatory pathways and reducing oxidative stress markers, it may offer therapeutic benefits in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| AhR Antagonism | Inhibits TCDD-mediated toxicity |
| Antiproliferative | Significant growth inhibition in cancer cell lines |
| Neuroprotection | Reduces oxidative stress and inflammation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Ring System Variations
Pyrrolo-pyridine vs. Pyrrolo-pyrazole Derivatives
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives ():
- Feature a pyridine ring fused to pyrrole (positions 2 and 3), differing from the pyrazole in the target compound.
- Substituents (e.g., 5-chloro, 5-methoxy) influence reactivity and solubility. For example, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) exhibits an 80% synthesis yield, suggesting efficient synthetic routes for pyrrolo-pyridine systems .
- Key difference : Pyridine’s aromatic nitrogen alters electronic properties compared to pyrazole’s dual adjacent nitrogens in the target compound .
Positional Isomerism in Pyrrolo-pyrazole Carboxylic Acids
- 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride (): Structural isomer with the carboxylic acid at position 4 instead of 3.
Data Table: Key Structural Analogs and Attributes
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride?
- Answer: The compound can be synthesized via cyclization reactions. A common route involves reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate under basic conditions (e.g., KOH/EtOH) to form the pyrrolo-pyrazole core. Subsequent hydrolysis of the ester group and hydrochloric acid treatment yields the hydrochloride salt. Temperature control (50–70°C) and pH monitoring are critical to avoid side reactions like over-oxidation . Alternative approaches include tert-butoxycarbonyl (Boc) protection of intermediates to enhance reaction specificity, followed by deprotection .
Q. How should researchers characterize the purity and structural identity of this compound?
- Answer: Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 97.34% purity reported for structurally similar pyrazolopyridines) and nuclear magnetic resonance (NMR) spectroscopy. Key -NMR signals include aromatic protons (δ 7.5–8.7 ppm) and methyl groups (δ 2.5–2.6 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 311.1 for analogs). X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the stability considerations for this compound under experimental conditions?
- Answer: The hydrochloride salt improves aqueous solubility but may degrade under prolonged exposure to moisture or high temperatures. Store in anhydrous conditions at –20°C. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) are recommended. Note that safety data (SDS) for this specific compound is limited; request from suppliers if unavailable .
Advanced Research Questions
Q. What biological activities have been observed in structurally related pyrrolo-pyrazole derivatives?
- Answer: Analogous compounds exhibit antimicrobial, anticancer, and receptor-modulating activities. For example, pyrano-pyrazole derivatives inhibit aryl hydrocarbon receptor (AhR) pathways, while pyrazolopyridines antagonize GPR55 receptors (e.g., IC values in nM ranges). Evaluate bioactivity via enzyme-linked immunosorbent assays (ELISA) or cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Answer: Systematic substitution at the pyrrolo-pyrazole core is key. Introduce electron-withdrawing groups (e.g., Br at the 5-position) to enhance receptor binding affinity or methyl groups to improve metabolic stability. Compare analogs like 5-(4-bromophenyl)-substituted derivatives (CAS 357416-94-5) and tert-butyl-protected variants (EN300-6482254) . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like CB2 receptors .
Q. What computational strategies are effective for elucidating target-binding mechanisms?
- Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess binding energetics and conformational flexibility. For example, docking studies with CB2-GPR55 heteromers reveal competitive inhibition by pyrrolo-pyrazole antagonists. Validate predictions with mutagenesis (e.g., Ala-scanning) and surface plasmon resonance (SPR) .
Q. How can contradictions in reported bioactivity data be resolved?
- Answer: Discrepancies often arise from assay conditions (e.g., cell type, ligand concentration). Replicate studies using standardized protocols (e.g., EC measurements in HEK293 cells transfected with target receptors). Cross-validate with orthogonal methods, such as Western blotting for downstream signaling proteins (e.g., ERK phosphorylation) .
Q. What strategies improve synthetic yield and scalability for preclinical studies?
- Answer: Optimize reaction parameters via design of experiments (DoE). For example, continuous flow reactors enhance cyclization efficiency by maintaining precise temperature gradients. Use green solvents (e.g., ethanol/water mixtures) and catalytic bases (e.g., DBU) to reduce waste. Monitor reaction progress with thin-layer chromatography (TLC) or inline HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
